2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide
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Overview
Description
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring with a phenyl group at the 2-position, a sulfanyl group at the 5-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl, sulfanyl, and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminophenol with aldehydes or ketones can form the oxazole ring, which can then be functionalized to introduce the phenyl and sulfanyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxazoles.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and sulfanyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-4-carboxamide: Lacks the sulfanyl group, which may reduce its reactivity.
5-Phenyl-1,3-oxazole-4-carboxamide: Lacks the sulfanyl group and has the phenyl group at a different position.
2-Phenyl-5-methyl-1,3-oxazole-4-carboxamide: Has a methyl group instead of a sulfanyl group.
Uniqueness
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions and enhance the compound’s biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(13)7-10(15)14-9(12-7)6-4-2-1-3-5-6/h1-5,15H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSSFGIRYWQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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